

An In-depth Technical Guide to 4-Methylbenzothioamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylbenzothioamide

Cat. No.: B157381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylbenzothioamide**, a valuable building block in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical properties, a robust experimental protocol for its synthesis, and a thorough analysis of its spectroscopic characteristics.

Core Molecular Information

4-Methylbenzothioamide, also known as p-toluthioamide, is an aromatic thioamide derivative. Its structure features a benzene ring substituted with a methyl group at the para position and a thioamide group.

Molecular Structure:

Chemical Formula: C₈H₉NS

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **4-Methylbenzothioamide** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NS	[1][2]
Molecular Weight	151.23 g/mol	[1]
CAS Number	2362-62-1	[1]
Appearance	Cream to yellow to pale brown powder	[2]
Melting Point	163-173 °C	[2]
Boiling Point	258.9±33.0 °C (Predicted)	[3]
Solubility	DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 5 mg/mL	[3]
Purity (by HPLC)	≥96.0%	[2]

Experimental Protocols

Synthesis of 4-Methylbenzothioamide from 4-Methylbenzamide

This protocol details the synthesis of **4-Methylbenzothioamide** via the thionation of 4-methylbenzamide using Lawesson's reagent. This method is widely recognized for its efficiency in converting amides to their corresponding thioamides.[3]

Materials:

- 4-Methylbenzamide
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
- Anhydrous Toluene
- Ethanol
- Ethyl acetate

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Standard laboratory glassware for workup and purification

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzamide (1.0 equivalent) and Lawesson's reagent (0.5 to 0.6 equivalents).
- **Solvent Addition:** Add anhydrous toluene to the flask to create a suspension.
- **Thionation Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 4-methylbenzamide is consumed.
- **Workup - Quenching:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add ethanol to the reaction mixture to quench any remaining Lawesson's reagent and its byproducts. Heat the mixture at reflux for a short period (e.g., 30 minutes) to ensure complete reaction of the byproducts.
- **Workup - Extraction:** Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **4-Methylbenzothioamide** by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Spectroscopic Characterization

The structural identity and purity of the synthesized **4-Methylbenzothioamide** can be confirmed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum Analysis (Predicted):

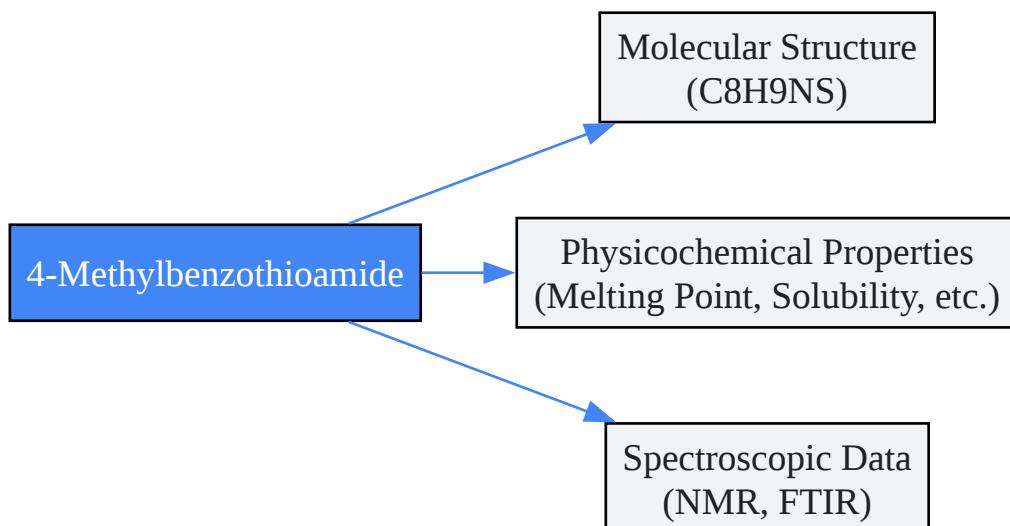
- Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the thioamide group will appear as a doublet at a downfield chemical shift compared to the protons meta to the thioamide group, which will also appear as a doublet. The coupling constant (J) between these adjacent protons is typically in the range of 7-9 Hz.
- Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed in the upfield region (typically δ 2.3-2.5 ppm).
- Amide Protons (-NH₂): Two broad singlets corresponding to the two protons of the thioamide group are expected. The chemical shift of these protons can be variable and they may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Spectrum Analysis (Predicted):

- Thioamide Carbon (C=S): The carbon of the thioamide group is expected to have a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm.
- Aromatic Carbons: Four signals are expected for the aromatic carbons. The ipso-carbon attached to the thioamide group and the ipso-carbon attached to the methyl group will have

distinct chemical shifts. The two sets of equivalent aromatic carbons (CH) will also show separate signals.

- Methyl Carbon: A signal for the methyl carbon will appear in the upfield region of the spectrum (typically δ 20-25 ppm).


Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectrum Analysis (Predicted):

- N-H Stretching: The N-H stretching vibrations of the primary thioamide group are expected to appear as two bands in the region of 3300-3100 cm^{-1} .
- C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm^{-1} , while the aliphatic C-H stretching of the methyl group will be seen just below 3000 cm^{-1} .
- C=S Stretching (Thioamide I band): A strong absorption band corresponding to the C=S stretching vibration is expected in the region of 1200-1050 cm^{-1} . This is a key characteristic peak for thioamides.
- N-H Bending (Thioamide II band): The N-H bending vibration is typically observed in the region of 1650-1620 cm^{-1} .
- C-N Stretching (Thioamide III band): The C-N stretching vibration usually appears in the range of 1420-1395 cm^{-1} .
- Aromatic C=C Stretching: Bands corresponding to the C=C stretching vibrations of the benzene ring will be present in the 1600-1450 cm^{-1} region.
- C-H Bending (Out-of-plane): A strong band in the 850-800 cm^{-1} region is indicative of para-disubstitution on the benzene ring.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

[Click to download full resolution via product page](#)

Caption: Core information for **4-Methylbenzothioamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Methylbenzothioamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylbenzothioamide: Molecular Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157381#4-methylbenzothioamide-molecular-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com